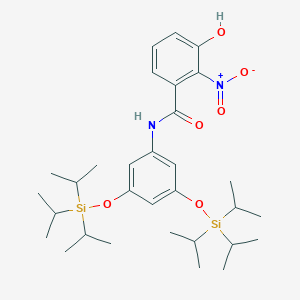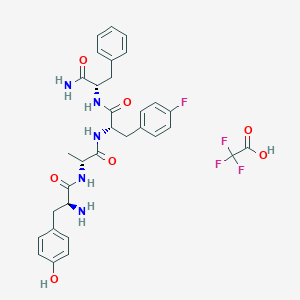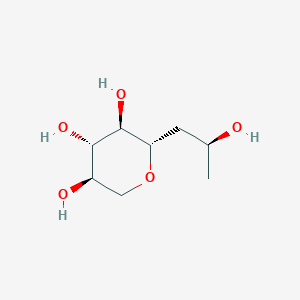
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of triisopropylsilyl groups and a nitrobenzamide moiety contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of phenolic groups with triisopropylsilyl chloride, followed by nitration and subsequent amidation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
Wirkmechanismus
The mechanism of action of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triisopropylsilyl groups can influence the compound’s solubility and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-bis((Trimethylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide
- N-(3,5-bis((Tert-butyldimethylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide
Uniqueness
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is unique due to the presence of triisopropylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.
Eigenschaften
IUPAC Name |
N-[3,5-bis[tri(propan-2-yl)silyloxy]phenyl]-3-hydroxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N2O6Si2/c1-19(2)40(20(3)4,21(5)6)38-26-16-25(32-31(35)28-14-13-15-29(34)30(28)33(36)37)17-27(18-26)39-41(22(7)8,23(9)10)24(11)12/h13-24,34H,1-12H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADPRVLXADONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)[N+](=O)[O-])O[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8117562.png)







![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)


![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B8117631.png)

